molecular formula C17H21N5OS B2805042 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide CAS No. 1226428-34-7

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

Cat. No. B2805042
CAS RN: 1226428-34-7
M. Wt: 343.45
InChI Key: BTFHGXUJENQXLH-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a ubiquitous protein kinase that plays a role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.

Scientific Research Applications

Synthesis and Heterocyclic Compound Development

The compound and its derivatives have been extensively studied for their utility in synthesizing a wide array of heterocyclic compounds. For instance, research highlights the synthesis of various heterocycles, such as pyrrole, pyridine, coumarin, thiazole, and pyrimidine derivatives, through reactions involving this compound as a precursor. These synthesized compounds have been identified and characterized by advanced spectroscopic methods, underscoring their potential in medicinal chemistry and drug development (Fadda et al., 2017).

Biological and Antimicrobial Activities

Several studies have evaluated the biological activities of derivatives synthesized from this compound. Notably, some derivatives have shown promising antimicrobial properties against various pathogens, indicating their potential as novel antimicrobial agents. The antimicrobial evaluation of these compounds contributes to the search for new therapeutic agents against resistant microbial strains (Helal et al., 2010).

Antitumor and Antiproliferative Effects

The antitumor activity of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives derived from this compound has been investigated, with some compounds exhibiting significant inhibitory effects on various cancer cell lines. These findings underscore the potential therapeutic applications of these derivatives in cancer treatment (Albratty et al., 2017).

Surface Active Agents and Industrial Applications

The compound has also been explored for its role in the synthesis of surface active agents, showcasing its versatility beyond pharmaceutical applications. The development of nonionic surface-active agents from derivatives indicates potential industrial applications, particularly in the formulation of detergents and emulsifiers (El-Sayed et al., 2015).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5OS/c23-15(18-10-7-13-5-2-1-3-6-13)11-14-12-24-17(21-14)22-16-19-8-4-9-20-16/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,18,23)(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFHGXUJENQXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CC2=CSC(=N2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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